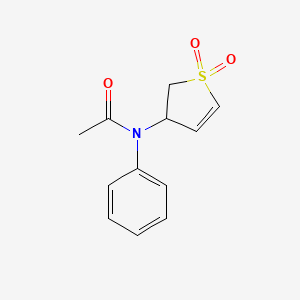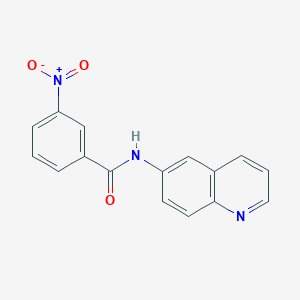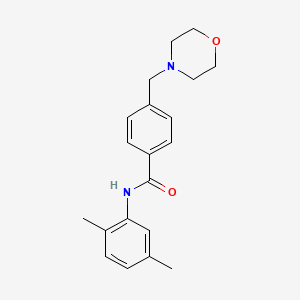![molecular formula C15H14BrNO5S B5034506 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid](/img/structure/B5034506.png)
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromophenyl group, a sulfonylamino group, and a hydroxyphenylpropanoic acid moiety
準備方法
The synthesis of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom.
Sulfonylation: The bromophenyl intermediate undergoes sulfonylation to attach the sulfonylamino group.
Hydroxylation and Propanoic Acid Formation: The final steps involve hydroxylation and the formation of the propanoic acid moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
化学反応の分析
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid involves its interaction with molecular targets and pathways. The sulfonylamino group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to specific sites on biomolecules, affecting their function.
類似化合物との比較
When compared to similar compounds, 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-[(4-Bromophenyl)sulfonylamino]-3-methylbutanoic acid: This compound has a similar sulfonylamino and bromophenyl structure but differs in the alkyl chain length.
2-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid: This compound features a naphthyl group instead of a phenyl group, leading to different chemical properties and applications.
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c16-11-6-8-12(9-7-11)23(21,22)17-13(15(19)20)14(18)10-4-2-1-3-5-10/h1-9,13-14,17-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVJBIKOKRULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5034429.png)
![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5034443.png)
![2-[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B5034449.png)
![N-(4-methylphenyl)-2-[4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]phenoxy]acetamide](/img/structure/B5034455.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide;hydrochloride](/img/structure/B5034458.png)
![(4Z)-4-[[3-methoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5034465.png)
![(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B5034470.png)


![2-(2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B5034486.png)
![1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5034524.png)
![1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5034528.png)


